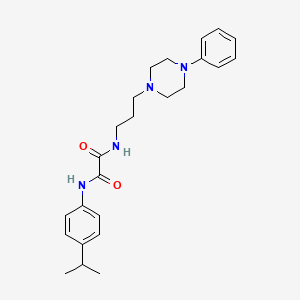

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Description

N1-(4-Isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative featuring a biphenylpiperazine-propyl chain and a 4-isopropylphenyl group. Its structure combines a lipophilic aromatic moiety with a piperazine-based side chain, a design strategy often employed to enhance blood-brain barrier permeability and modulate receptor binding in neuropharmacological agents .

Properties

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-19(2)20-9-11-21(12-10-20)26-24(30)23(29)25-13-6-14-27-15-17-28(18-16-27)22-7-4-3-5-8-22/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOBNAJWJXWNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting piperazine with a suitable phenyl halide under basic conditions.

Formation of the Oxalamide: The piperazine derivative is then reacted with oxalyl chloride in the presence of a base to form the oxalamide intermediate.

Substitution Reaction: The final step involves the substitution of the oxalamide intermediate with 4-isopropylphenylamine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

Reduction: Reduced amide and piperazine derivatives.

Substitution: Substituted amide and piperazine derivatives with various nucleophiles.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the oxalamide class and features an oxalamide functional group, which consists of two amide groups linked by an oxalyl group. Its molecular formula is , with a molecular weight of 408.5 g/mol. The synthesis typically involves multiple steps:

- Formation of Piperazine Derivative : Reacting piperazine with a suitable phenyl halide under basic conditions.

- Formation of Oxalamide : The piperazine derivative is reacted with oxalyl chloride in the presence of a base.

- Substitution Reaction : The final step involves reacting the oxalamide intermediate with 4-isopropylphenylamine under acidic conditions.

This multi-step synthesis ensures high purity and yield, often requiring controlled temperatures and anhydrous solvents for optimal results .

The biological activity of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has been explored in various studies, focusing on its potential as a therapeutic agent. Key areas of investigation include:

- Anticonvulsant Activity : Research indicates that structurally related compounds exhibit anticonvulsant properties. Studies on similar derivatives have shown efficacy in animal models for epilepsy, particularly in maximal electroshock tests .

- Neurotransmitter Modulation : The compound interacts with various biological targets, including receptors and enzymes, potentially affecting pathways related to anxiety, depression, and seizure disorders .

Applications in Scientific Research

The compound has diverse applications across several fields:

Medicinal Chemistry

This compound is investigated for its potential as a drug candidate targeting specific biological pathways. Its structural similarity to known pharmacologically active agents positions it as a candidate for further development in treating neurological disorders.

Organic Synthesis

It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions . Its unique structure allows chemists to explore new synthetic routes and develop novel compounds.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its production methods are optimized for large-scale applications using continuous flow reactors and automated synthesis techniques .

Mechanism of Action

The mechanism of action of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The compound’s structural and functional properties can be contextualized by comparing it to analogous oxalamides reported in recent literature. Key comparisons include substituent effects on physicochemical properties, synthetic accessibility, and inferred pharmacological activity.

Table 1: Structural and Functional Comparison of Selected Oxalamides

Substituent Effects on Physicochemical Properties

- Lipophilicity : The target compound’s isopropylphenyl group contributes to a higher logP (~3.8) compared to the 4-chlorophenyl analog (logP ~2.9, ). Piperazine moieties generally reduce logP due to their basicity, but the phenylpiperazine substitution in the target compound counteracts this by adding aromatic hydrophobicity .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step alkylation and condensation reactions, similar to methods for N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide (81), which achieved a 96% yield in a nitrovinyl intermediate step . Adamantane-containing analogs (e.g., compound 10 in ) require additional purification steps (e.g., silica gel chromatography), reflecting increased synthetic difficulty.

Pharmacological Implications

- Piperazine Derivatives : The phenylpiperazine-propyl chain in the target compound is structurally analogous to ligands targeting serotonin or dopamine receptors. In contrast, the 2,3-dichlorophenyl-piperazine derivative (compound 10 in ) may exhibit stronger σ-receptor affinity due to electron-withdrawing chlorine substituents.

- Aryl Substituents : The 4-isopropylphenyl group likely enhances metabolic stability compared to 4-methoxyphenyl or 4-chlorophenyl groups, which are prone to oxidative demethylation or dehalogenation .

Biological Activity

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound classified under oxalamides, characterized by its complex molecular structure and potential biological activities. Its molecular formula is with a molecular weight of 408.5 g/mol. This compound has garnered interest in medicinal chemistry due to its structural similarity to known pharmacologically active agents.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, potentially affecting pathways related to anxiety, depression, and seizure disorders.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound may exhibit anticonvulsant properties. For instance, studies on similar derivatives have shown efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests, where certain derivatives demonstrated significant protection against induced seizures .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the piperazine ring and the introduction of isopropyl groups significantly influence the compound's biological activity. Compounds with higher lipophilicity often exhibit delayed but prolonged anticonvulsant effects, suggesting that the distribution characteristics of these molecules play a crucial role in their pharmacodynamics .

Comparative Biological Activity

| Compound | Biological Activity | Efficacy in MES Test |

|---|---|---|

| This compound | Potential anticonvulsant | TBD |

| N1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Effective at 100 mg/kg | Moderate |

| N1-(3-chlorophenyl)-2-morpholino-acetamide | Effective at 100 mg/kg | High |

| N1-(trifluoromethyl)anilides | Effective at 300 mg/kg | Very High |

Study on Anticonvulsant Properties

In a study evaluating the anticonvulsant activity of various oxalamide derivatives, compounds were administered at doses ranging from 30 to 300 mg/kg in MES tests. The results indicated that some derivatives exhibited significant protective effects against seizures, with varying degrees of efficacy depending on their structural modifications. Notably, compounds containing phenylpiperazine moieties showed a trend towards higher activity compared to their counterparts lacking this feature .

Toxicology Assessment

Acute neurological toxicity was assessed using the rotarod test across several analogs of oxalamides. The findings suggested that while some compounds displayed effective anticonvulsant activity, they also exhibited varying levels of toxicity, emphasizing the need for careful evaluation during drug development .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its potential as an anxiolytic or antidepressant agent are particularly promising given its structural similarities to other psychoactive compounds.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Carbodiimide-mediated | DCC, oxalyl chloride, anhydrous DCM | 65–75 | Urea derivatives |

| HATU activation | HATU, DIPEA, DMF, RT | 85–90 | Minor hydrolyzed amides |

Advanced: How can researchers resolve contradictions in reported biological activities of structurally related oxalamides?

Methodological Answer:

Contradictions in biological data (e.g., antimicrobial vs. CNS activity) arise from variations in assay conditions, cell lines, or pharmacokinetic properties. To address this:

- Standardized assays : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) or receptor-binding assays (e.g., serotonin 5-HT1A receptor affinity tests) for cross-study comparisons .

- Metabolic stability studies : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

- Structural analogs comparison : Compare activity trends across analogs with systematic substitutions (e.g., halogen vs. methoxy groups) to identify pharmacophores .

Basic: What spectroscopic and computational techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the oxalamide backbone and substituent integration (e.g., isopropylphenyl protons at δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 465.25 for [M+H]+) .

- Molecular Docking : Predicts binding modes with targets like serotonin receptors using software (AutoDock Vina) and crystallographic templates (PDB: 7E2Z) .

Advanced: What experimental designs are recommended to elucidate the compound’s mechanism of action in neurological pathways?

Methodological Answer:

- In vitro receptor profiling : Screen against a panel of CNS targets (e.g., dopamine D2, serotonin 5-HT1A/2A) using radioligand displacement assays .

- Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for primary targets .

- Behavioral animal models : Test antidepressant efficacy in forced swim tests (FST) or tail suspension tests (TST), using dose-response curves (1–10 mg/kg, i.p.) .

Q. Table 2: Key Biological Targets and Assays

| Target | Assay Type | Key Parameters |

|---|---|---|

| 5-HT1A receptor | Radioligand binding | IC50, Ki values |

| Calmodulin | Fluorescence polarization | Kd, ΔG binding |

| Gram-positive bacteria | MIC assay | MIC90 (µg/mL) |

Basic: How should researchers optimize solubility and stability for in vivo studies?

Methodological Answer:

- Solubility enhancement : Use co-solvents (10% DMSO + 5% Tween-80 in saline) or cyclodextrin inclusion complexes .

- Stability testing : Conduct pH-dependent degradation studies (pH 1–9) with HPLC monitoring to identify optimal storage conditions (e.g., -20°C in dark) .

Advanced: What strategies mitigate off-target effects in oxalamide derivatives?

Methodological Answer:

- Selectivity profiling : Compare IC50 values across related targets (e.g., 5-HT1A vs. α1-adrenergic receptors) to identify selective analogs .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce non-specific interactions .

- CRISPR/Cas9 knock-in models : Validate target specificity using cells with receptor knockouts .

Basic: What are the best practices for validating synthetic intermediates?

Methodological Answer:

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

- Intermediate trapping : Isolate and characterize reactive intermediates (e.g., acylureas) via LC-MS .

Advanced: How can computational models predict metabolic pathways for this compound?

Methodological Answer:

- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP) hotspots (e.g., CYP3A4 oxidation sites) .

- Isotope labeling : Synthesize 14C-labeled analogs for in vivo metabolite tracking via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.